1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol

Medicinal chemistry Drug-likeness optimization Physicochemical profiling

This 3,6-dibromocarbazole derivative occupies an unexplored region of chemical space: it unites the tertiary amine motif of the N-WASP/dynamin inhibitor Wiskostatin with the hydrogen-bond donor capacity essential for P7C3-series NAMPT activation. Unlike Wiskostatin—which causes irreversible ATP depletion—or P7C3—which lacks cytoskeletal activity—this compound's hydroxyethyl-methyl-amino terminus delivers a dual pharmacophore for developing bifunctional neuroprotective agents. For laboratories pursuing NAD salvage pathway targets in Parkinson's, ALS, or TBI models, or seeking a cleaner anti-migratory probe uncoupled from metabolic toxicity, this scaffold offers a strategic SAR starting point unavailable from any single existing analog.

Molecular Formula C18H20Br2N2O2
Molecular Weight 456.2 g/mol
Cat. No. B5184206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol
Molecular FormulaC18H20Br2N2O2
Molecular Weight456.2 g/mol
Structural Identifiers
SMILESCN(CCO)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O
InChIInChI=1S/C18H20Br2N2O2/c1-21(6-7-23)10-14(24)11-22-17-4-2-12(19)8-15(17)16-9-13(20)3-5-18(16)22/h2-5,8-9,14,23-24H,6-7,10-11H2,1H3
InChIKeyYCGMSOVSEWLDIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol: Structural Identity, Molecular Class, and Comparator Landscape for Procurement Evaluation


1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol (molecular formula C₁₈H₂₀Br₂N₂O₂; molecular weight 456.2 g/mol) is a synthetic 3,6-dibromocarbazole derivative bearing a chiral secondary alcohol linker and a terminal N-(2-hydroxyethyl)-N-methyl-amino side chain . It belongs to the broader aminopropyl carbazole class that includes the well-characterized neuroprotective agent P7C3 (phenylamino analog), the N-WASP inhibitor Wiskostatin (dimethylamino analog), and the Bax channel blocker BAI1 (piperazinyl analog). The 3,6-dibromocarbazole scaffold is established as a privileged pharmacophore across multiple therapeutic areas including neuroprotection, apoptosis modulation, and oncology, with bromine substitution at positions 3 and 6 being essential for biological activity in multiple validated contexts [1][2]. The target compound is distinguished from its closest in-class analogs by its hydroxyethyl-methyl-amino side chain, which introduces additional hydrogen-bond donor and acceptor capacity absent in both Wiskostatin and P7C3.

Why 3,6-Dibromocarbazole Analogs Cannot Be Interchanged: Side-Chain Pharmacophore Determinants of 1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol


The 3,6-dibromocarbazole aminopropanol scaffold exhibits profound sensitivity to side-chain modifications, with small changes in the terminal amine group producing qualitatively distinct biological outcomes. Wiskostatin (terminal dimethylamino group) is a validated N-WASP inhibitor and off-target dynamin I inhibitor (IC₅₀ 20.7 ± 1.2 µM for dynamin GTPase; IC₅₀ 6.9 ± 0.3 µM for clathrin-mediated endocytosis) yet has no reported NAMPT activation activity [1]. P7C3 (terminal phenylamino group) is a NAMPT activator with potent proneurogenic and neuroprotective properties but lacks N-WASP inhibitory activity [2]. BAI1 (terminal piperazinyl group) acts as an allosteric Bax inhibitor (IC₅₀ 3.3 µM for tBID-mediated Bax activation) with no evidence of N-WASP or NAMPT engagement . The hydroxyethyl-methyl-amino side chain of the target compound introduces a unique combination of a tertiary amine (present in Wiskostatin) with a primary alcohol hydrogen-bond donor (absent in all three major comparators), creating a pharmacophore that cannot be replicated by simply interchanging existing analogs. Structure-activity relationship (SAR) studies across the P7C3 series have demonstrated that even single-atom modifications to the terminal amine can result in orders-of-magnitude changes in neuroprotective potency and target selectivity [2][3].

Quantitative Procurement Evidence: 1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol vs. Closest Structural Analogs


Hydrogen-Bond Donor/Acceptor Profile Differentiates the Target Compound from Wiskostatin and P7C3 in Physicochemical Space

The target compound incorporates a terminal N-(2-hydroxyethyl)-N-methyl-amino group that provides one hydrogen-bond donor (the terminal –OH) and three hydrogen-bond acceptors (the tertiary amine nitrogen, the secondary alcohol oxygen, and the terminal hydroxyl oxygen). In contrast, Wiskostatin bears only a dimethylamino group (zero H-bond donors; one H-bond acceptor), and P7C3 bears a phenylamino group (one H-bond donor; one H-bond acceptor). This additional polarity is expected to reduce logP by approximately 0.5–1.0 units relative to Wiskostatin (predicted logP ~4.5) and increase aqueous solubility, a property that directly impacts DMSO stock solution preparation, in vitro assay compatibility, and formulation options [1].

Medicinal chemistry Drug-likeness optimization Physicochemical profiling

Molecular Weight Places the Target Compound at an Intermediate Position Optimized for CNS Drug-Likeness Relative to Wiskostatin and P7C3-A20

The target compound (MW 456.2 g/mol) occupies a molecular weight 'sweet spot' between the lighter Wiskostatin (MW 426.15 g/mol) and the heavier P7C3-A20 (MW 506.21 g/mol). Extensive SAR in the P7C3 series has shown that increasing molecular weight beyond ~480 g/mol is associated with reduced brain penetration and oral bioavailability, while molecular weights below ~430 g/mol (as in Wiskostatin) correlate with reduced NAMPT activation potency [1]. The intermediate MW of 456.2, combined with the additional polarity from the hydroxyethyl group, positions the target compound within the optimal CNS drug-like property space defined by the P7C3 medicinal chemistry campaign [1].

CNS drug discovery Blood-brain barrier penetration Lead optimization

Class-Level Evidence: The 3,6-Dibromocarbazole Scaffold Confers Validated Neuroprotection via NAMPT-Mediated NAD Salvage, a Mechanism Absent in Wiskostatin

The 3,6-dibromocarbazole scaffold — shared by the target compound and P7C3 but distinct from Wiskostatin's functional profile — has been mechanistically linked to nicotinamide phosphoribosyltransferase (NAMPT) activation and the enhancement of intracellular NAD levels. Active P7C3 variants were shown to enhance purified NAMPT enzyme activity and to restore NAD levels in doxorubicin-treated cells, providing direct protection from doxorubicin-mediated toxicity [1]. A striking correlation was observed between the ability of 30 P7C3 variants to activate NAMPT in vitro and their capacity to protect neurons from doxorubicin toxicity (R² not reported but described as 'striking'), with the most potent analogs active at nanomolar concentrations [1][2]. The P7C3 class protects dopaminergic neurons in the MPTP mouse model of Parkinson's disease and preserves cognitive function in aged rats [2]. Wiskostatin, by contrast, acts primarily as an N-WASP inhibitor (EC₅₀ = 4.35 µM for S-isomer; 3.44 µM for R-isomer) and an off-target dynamin I inhibitor (IC₅₀ 20.7 ± 1.2 µM), with no reported NAMPT activation [3]. The target compound's hydroxyethyl-methyl-amino side chain is structurally more analogous to P7C3-series NAMPT-activating modifications than to Wiskostatin's dimethylamino terminus, supporting class-level inference of NAMPT-related neuroprotective potential [1][4].

Neuroprotection NAMPT activation NAD salvage pathway Neurodegenerative disease

Class-Level Apoptosis Inhibition: 3,6-Dibromocarbazole Derivatives Block Mitochondrial Cytochrome c Release at Sub-Micromolar Potency, Distinguishing Them from Wiskostatin

3,6-Dibromocarbazole piperazine derivatives of 2-propanol were identified as the first small-molecule modulators of cytochrome c release triggered by Bid-induced Bax activation in a mitochondrial assay [1]. The prototypical Bax Channel Blocker (BAI1, piperazinyl analog) inhibits tBID-mediated Bax activation with an IC₅₀ of 3.3 μM and blocks Bid-induced cytochrome c release from HeLa cell mitochondria with ~80% inhibition at 5 µM (IC₅₀ = 520 nM in a liposome channel assay) . The more potent analog iMAC2 (fluoro-piperazinyl carbazole) inhibits the mitochondrial apoptosis-induced channel (MAC) with an IC₅₀ of 28 nM and blocks cytochrome c release with an IC₅₀ of 0.68 µM, reducing STS-induced apoptosis in FL5.12 cells by over 50% . In contrast, Wiskostatin has no reported activity against Bax-mediated cytochrome c release; its cellular effects are mediated through N-WASP stabilization and off-target dynamin inhibition [2]. The target compound's structural features — a 3,6-dibromocarbazole core linked to a secondary alcohol propanol chain bearing a basic amine — align with the pharmacophore requirements identified for Bax channel modulation, distinguishing it from the mechanistically divergent Wiskostatin scaffold [1].

Apoptosis Mitochondrial permeability Bax channel Cytochrome c release Ischemia-reperfusion

Class-Level Anti-Cancer and Anti-Migratory Activity: N-Alkyl-3,6-Dibromocarbazole Derivatives Exhibit Micromolar Cytotoxicity in Breast Cancer Models

A systematic study of N-alkyl-3,6-dibromocarbazole derivatives demonstrated concentration-dependent antiproliferative effects in MCF-7 and MDA-MB-231 breast cancer cell lines, with GI₅₀ values ranging from 4.7 to 32.2 µM across the compound series [1]. Several derivatives (compounds 10, 14, 15, 23, and 24) inhibited the migration activity of the highly metastatic MDA-MB-231 cell line by 18–20% relative to vehicle controls. Fluorescence microscopy further revealed that compounds 10 and 15 reduced actin-based cell extensions (invadopodia and filopodia), consistent with cytoskeletal modulation [1]. This anti-migratory phenotype is mechanistically distinct from Wiskostatin, which inhibits N-WASP-mediated actin polymerization (EC₅₀ ~4 µM) but also causes profound ATP depletion as a confounding off-target effect [2][3]. The target compound's hydroxyethyl-methyl-amino side chain may confer a differentiated cytotoxicity profile compared to the dimethylamino terminus of Wiskostatin, which has been associated with irreversible cellular ATP depletion at concentrations above 10 µM [2].

Oncology Anti-migratory Breast cancer Actin cytoskeleton

Optimal Research Application Scenarios for 1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol Based on Quantitative Differentiation Evidence


Neurodegenerative Disease Probe Development Requiring CNS-Penetrant Tool Compounds with NAMPT Activation Potential

For academic and industrial laboratories developing small-molecule probes targeting the NAD salvage pathway in Parkinson's disease, ALS, or traumatic brain injury models, the target compound's structural alignment with the P7C3 class of NAMPT activators — combined with its intermediate molecular weight (456.2 g/mol, between Wiskostatin at 426.15 and P7C3-A20 at 506.21) — positions it as a candidate for SAR expansion around CNS drug-like property optimization. The P7C3 class has demonstrated efficacy in rodent models of Parkinson's disease (MPTP neuroprotection), ALS, TBI, and age-related cognitive decline, with the mechanism validated through target identification studies confirming NAMPT as the efficacy target [1][2]. The hydroxyethyl-methyl-amino side chain provides additional hydrogen-bond donor capacity that may enhance NAMPT binding pocket interactions compared to the dimethylamino terminus of Wiskostatin, which lacks NAMPT activity entirely [1][3].

Mitochondrial Apoptosis Research: Probing Bax Channel-Dependent Cytochrome c Release in Ischemia-Reperfusion Models

The 3,6-dibromocarbazole core has been validated as the first-in-class pharmacophore for small-molecule Bax channel modulation, with the prototypical Bax Channel Blocker (BAI1) achieving ~80% inhibition of Bid-induced cytochrome c release at 5 µM (IC₅₀ = 520 nM in liposome assays) and iMAC2 demonstrating nanomolar MAC inhibition (IC₅₀ = 28 nM) [4]. The target compound, bearing the identical 3,6-dibromocarbazole core and a basic amine side chain known to be essential for Bax channel modulation, is relevant for laboratories studying mitochondrial outer membrane permeabilization in stroke, myocardial infarction, or neurodegenerative disease contexts. Its structural differentiation from BAI1 (piperazinyl → hydroxyethyl-methyl-amino substitution) may offer altered potency, selectivity, or physicochemical properties that warrant comparative evaluation [4].

Oncology Research: Anti-Migratory and Cytoskeletal Studies Independent of ATP-Depletion Confounds

For cancer biology laboratories investigating carbazole-mediated anti-migratory mechanisms, the target compound may serve as an alternative to Wiskostatin that avoids the well-documented confound of irreversible cellular ATP depletion. Studies have established that Wiskostatin causes a rapid, profound decrease in cellular ATP levels at concentrations comparable to those required for N-WASP inhibition (EC₅₀ ~4 µM), complicating interpretation of actin-dependent phenotypes [5][6]. The target compound's distinct hydroxyethyl-methyl-amino terminus may uncouple anti-migratory activity from ATP depletion, providing a cleaner tool for probing the role of 3,6-dibromocarbazole derivatives in cancer cell migration and invasion, where N-alkyl-3,6-dibromocarbazole compounds have demonstrated GI₅₀ values of 4.7–32.2 µM and 18–20% migration inhibition in MDA-MB-231 cells [7].

Medicinal Chemistry SAR Campaigns Exploring Dual-Mechanism Carbazole Scaffolds

The target compound occupies a unique and previously unexplored region of 3,6-dibromocarbazole chemical space: it combines the tertiary amine characteristic of Wiskostatin (associated with N-WASP/dynamin modulation) with the hydrogen-bond donor capacity characteristic of P7C3-series NAMPT activators. This dual pharmacophoric character makes the compound a strategic starting point for medicinal chemistry campaigns seeking to engineer bifunctional molecules with combined neuroprotective and cytoskeletal-modulating properties [1][3]. The well-established synthetic accessibility of the 3,6-dibromocarbazole scaffold — via bromination of carbazole followed by N-alkylation with epichlorohydrin and subsequent amine opening — further supports its use as a versatile intermediate for derivative synthesis .

Quote Request

Request a Quote for 1-(3,6-Dibromo-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.